Brefeldin A (BFA)

Description

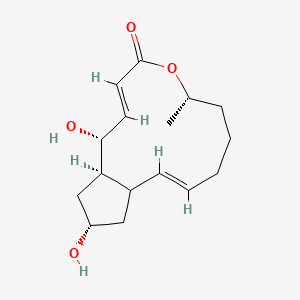

Structure

2D Structure

Properties

IUPAC Name |

(1R,2R,3E,7S,11E,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12?,13-,14+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZDYYTLMIZCT-KFKPYADVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/C2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Brefeldin A: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brefeldin A (BFA) is a fungal macrocyclic lactone that has become an indispensable pharmacological tool for cell biologists studying the secretory pathway. Its potent, specific, and reversible inhibitory effects on protein transport have been instrumental in dissecting the intricate processes of organelle dynamics and vesicular trafficking. This technical guide provides a comprehensive overview of the molecular mechanism of action of Brefeldin A, detailing its primary molecular targets, the downstream cellular sequelae, and its impact on critical signaling pathways. The information herein is supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: Uncompetitive Inhibition of Guanine (B1146940) Nucleotide Exchange Factors

Brefeldin A's primary mechanism of action is the disruption of anterograde (forward) transport of proteins and lipids from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][2] This is not achieved by direct interaction with transport vesicles or cargo proteins, but rather through the specific and uncompetitive inhibition of a critical class of regulatory proteins: the large Guanine Nucleotide Exchange Factors (GEFs) for the ADP-ribosylation factor 1 (Arf1) GTPase.[2][3]

In mammalian cells, the primary targets of BFA are:

-

GBF1 (Golgi-specific Brefeldin A-resistance factor 1): Predominantly localized to the cis-Golgi and ER-Golgi Intermediate Compartment (ERGIC), GBF1 is the main orchestrator of COPI-coated vesicle formation for ER-to-Golgi transport.[4][5][6]

-

BIG1 (Brefeldin A-inhibited Guanine nucleotide-exchange protein 1) and BIG2: These GEFs are primarily associated with the trans-Golgi network (TGN) and endosomes, regulating later steps in the secretory and endocytic pathways.[7][8][9]

Arf1 is a small GTPase that acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of Arf1, catalyzed by GEFs like GBF1, is a prerequisite for the recruitment of coat proteins, such as the COPI complex, to the Golgi membranes. This, in turn, is essential for the budding of transport vesicles.

Brefeldin A exhibits an uncompetitive mode of inhibition.[2][10] It does not bind to the free enzyme (the GEF) or the substrate (Arf1-GDP) alone. Instead, BFA binds to the transient Arf1-GDP-GEF complex, stabilizing it in an abortive state.[3][11] This BFA-stabilized ternary complex prevents the dissociation of GDP and the subsequent binding of GTP, effectively locking Arf1 in its inactive conformation.[11] The crystal structure of the ARF1•GDP•Sec7•BFA complex reveals that BFA binds at the protein-protein interface, sterically hindering the conformational changes in ARF1 necessary for GDP release.[11]

The sequestration of the GEF in this inactive complex leads to a rapid depletion of active Arf1-GTP on Golgi membranes. Consequently, the recruitment of COPI coat proteins is blocked, and the formation of anterograde transport vesicles ceases.[2]

Cellular Consequences of Brefeldin A Treatment

The inhibition of Arf1 activation by Brefeldin A triggers a dramatic and rapid reorganization of the early secretory pathway:

-

Golgi Apparatus Disassembly: With anterograde transport from the ER halted, the ongoing retrograde (Golgi-to-ER) transport of vesicles continues. This imbalance leads to a rapid collapse of the Golgi cisternae.[12]

-

Retrograde Transport and ER-Golgi Fusion: The Golgi-resident enzymes and membrane are redistributed back into the ER, leading to the formation of a hybrid ER-Golgi compartment.[12][13] This process is remarkably fast, with Golgi tubulation occurring within minutes and complete redistribution into the ER observed within 15-30 minutes in some cell types.[13]

-

Accumulation of Secretory Proteins in the ER: Newly synthesized proteins are trapped in the ER as their exit is blocked, leading to their accumulation.[14] Prolonged treatment can induce the Unfolded Protein Response (UPR) and ER stress, which may ultimately lead to apoptosis.

These effects of Brefeldin A are typically reversible. Upon removal of the drug, the Golgi apparatus can reassemble from the ER, and normal protein trafficking is restored.[12][15]

Quantitative Data

The following tables summarize key quantitative parameters related to the activity and effects of Brefeldin A.

| Parameter | Value | Cell Line / System | Reference(s) |

| Inhibitory Potency | |||

| IC50 (ATPase Inhibition) | 0.2 µM | HCT 116 (human colon cancer) | [1] |

| Half-maximal Inhibition of Arf-GEF activity | 2 µM | Retinal isotonic extract | [1] |

| Inhibition of p200 (ARF GEF) | ~50% inhibition at ≤50 µM | in vitro | [16] |

| Effective Concentration | |||

| Golgi Disruption | 1 - 10 µg/mL (3.57 - 35.7 µM) | Various mammalian cell lines | [17] |

| Kinetics of Cellular Effects | |||

| Golgi Tubulation | Begins within minutes | Various mammalian cell lines | [13] |

| Complete Golgi Disassembly | 5 - 30 minutes | Murine erythroleukemia cells | [12] |

| Golgi Redistribution into ER | 15 - 30 seconds (after tubulation) | Various mammalian cell lines | [13] |

| Half-life of Golgi Disassembly | ~12 minutes | Chinese Hamster Ovary (CHO) cells | [18] |

| Half-life of gp55 (control) | ~5 hours | Murine erythroleukemia cells | [19] |

| Half-life of gp55 (with BFA) | ~20 hours | Murine erythroleukemia cells | [19] |

| Dissociation of 110-kD protein from Golgi | within 30 seconds | Various mammalian cell lines | [20] |

| Reassembly of Golgi after BFA washout | Begins within 1 minute, recognizable stacks at 60 minutes | Murine erythroleukemia cells, Tobacco BY-2 cells | [12][15] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Brefeldin A's mechanism of action are provided below.

Protocol 1: Immunofluorescence Staining for Visualization of Golgi Disassembly

Objective: To visualize the BFA-induced redistribution of Golgi-resident proteins into the ER.

Materials:

-

Cells grown on glass coverslips

-

Complete cell culture medium

-

Brefeldin A stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130, anti-Giantin)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate and grow to 50-70% confluency.

-

Prepare a working solution of Brefeldin A in pre-warmed complete medium at the desired final concentration (e.g., 5 µg/mL).

-

Treat the cells with the BFA-containing medium for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle-treated control (e.g., DMSO).

-

-

Fixation and Permeabilization:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody and a nuclear counterstain diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. In untreated cells, the Golgi marker will appear as a compact, perinuclear structure. In BFA-treated cells, the staining will be diffuse and reticular, characteristic of the ER.

-

Protocol 2: Pulse-Chase Analysis of Protein Transport

Objective: To monitor the effect of BFA on the trafficking of newly synthesized proteins through the secretory pathway.

Materials:

-

Complete cell culture medium

-

Methionine/Cysteine-free medium

-

[³⁵S]-Methionine/Cysteine labeling mix

-

Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)

-

Brefeldin A stock solution

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody specific to the protein of interest

-

Protein A/G-agarose beads

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Culture and Starvation:

-

Grow cells to near confluency in a multi-well plate.

-

Wash the cells with pre-warmed PBS and incubate in methionine/cysteine-free medium for 30-60 minutes at 37°C to deplete intracellular pools of these amino acids.

-

-

Pulse Labeling:

-

Replace the starvation medium with methionine/cysteine-free medium containing the [³⁵S]-labeling mix.

-

Incubate for a short period (the "pulse," e.g., 5-15 minutes) at 37°C to label newly synthesized proteins.

-

-

Chase and BFA Treatment:

-

Aspirate the radioactive pulse medium and wash the cells once with pre-warmed chase medium.

-

Add the chase medium. For the experimental group, add BFA to the desired final concentration. For the control group, add the vehicle.

-

Collect cell lysates at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Immunoprecipitation and Analysis:

-

Lyse the cells at each time point with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate the protein of interest from the cleared lysates using a specific antibody and Protein A/G-agarose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins by phosphorimaging or autoradiography. In the presence of BFA, the protein of interest should remain in its ER-resident, unprocessed form, while in the control cells, it will be processed as it moves through the Golgi.

-

Protocol 3: In Vivo Arf1 Activation Assay (GTP-Arf1 Pulldown)

Objective: To quantify the levels of active, GTP-bound Arf1 in cells following BFA treatment.

Materials:

-

Cells expressing the protein of interest

-

Brefeldin A stock solution

-

Lysis buffer containing MgCl₂ and protease inhibitors

-

GST-GGA3-GAT fusion protein (or other Arf1-GTP binding domain) coupled to glutathione-Sepharose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-Arf1 antibody

Procedure:

-

Cell Culture and Treatment:

-

Grow cells to 70-80% confluency.

-

Treat cells with Brefeldin A at the desired concentration for the desired time. Include a vehicle-treated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them in a buffer that preserves the GTP-bound state of Arf1.

-

Clarify the lysates by centrifugation.

-

-

Pulldown of Active Arf1:

-

Incubate the cleared cell lysates with GST-GGA3-GAT-coupled beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates and a sample of the total cell lysate (input) by SDS-PAGE and Western blotting using an anti-Arf1 antibody.

-

-

Quantification:

-

Use densitometry to quantify the amount of Arf1 in the pulldown and input samples to determine the relative amount of active Arf1. A significant decrease in the amount of pulled-down Arf1 is expected in BFA-treated cells.

-

Mandatory Visualizations

Signaling Pathway of Brefeldin A Action

Caption: Mechanism of Brefeldin A's uncompetitive inhibition of the Arf1 activation cycle.

Experimental Workflow for Immunofluorescence Analysis

Caption: Workflow for visualizing BFA-induced Golgi disassembly by immunofluorescence.

Conclusion

Brefeldin A remains a cornerstone tool in cell biology due to its specific and well-characterized mechanism of action. By targeting the Arf1 GEFs, BFA provides a powerful means to acutely and reversibly perturb the early secretory pathway. This in-depth technical guide has provided a comprehensive overview of its molecular mechanism, cellular effects, quantitative parameters, and key experimental protocols. A thorough understanding of these aspects is crucial for the effective application of Brefeldin A in research and drug development, enabling the elucidation of fundamental cellular processes and the identification of potential therapeutic targets within the secretory pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Brefeldin A - Wikipedia [en.wikipedia.org]

- 3. Brefeldin A acts to stabilize an abortive ARF-GDP-Sec7 domain protein complex: involvement of specific residues of the Sec7 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GBF1 (Golgi-specific Brefeldin A (BFA)-resistance Factor 1) Mouse, Unlabeled, | Fisher Scientific [fishersci.com]

- 6. The membrane‐tethering protein p115 interacts with GBF1, an ARF guanine‐nucleotide‐exchange factor | EMBO Reports [link.springer.com]

- 7. Regulation of brefeldin A-inhibited guanine nucleotide-exchange protein 1 (BIG1) and BIG2 activity via PKA and protein phosphatase 1gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brefeldin A-inhibited ADP-ribosylation factor activator BIG2 regulates cell migration via integrin β1 cycling and actin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of brefeldin A-inhibited guanine nucleotide-exchange protein 2 (BIG2) with recycling endosomes during transferrin uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uncompetitive inhibition - Wikipedia [en.wikipedia.org]

- 11. Crystal structure of ARF1*Sec7 complexed with Brefeldin A and its implications for the guanine nucleotide exchange mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Brefeldin A on the Golgi complex, endoplasmic reticulum and viral envelope glycoproteins in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brefeldin A causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Golgi regeneration after brefeldin A treatment in BY-2 cells entails stack enlargement and cisternal growth followed by division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Brefeldin A inhibited activity of the sec7 domain of p200, a mammalian guanine nucleotide-exchange protein for ADP-ribosylation factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. invivogen.com [invivogen.com]

- 18. Reconstitution of Brefeldin A–induced Golgi Tubulation and Fusion with the Endoplasmic Reticulum in Semi-Intact Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of brefeldin A on the processing of viral envelope glycoproteins in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Brefeldin A: A Technical Guide to its Discovery, Mechanism, and Application in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology for dissecting the intricate network of intracellular membrane trafficking. Its profound and reversible effects on the Golgi apparatus have provided researchers with a unique window into the dynamics of the secretory pathway. This technical guide provides an in-depth exploration of the discovery of Brefeldin A, its historical context in the field of cell biology, its mechanism of action, and detailed experimental protocols for its use.

Discovery and Historical Context

The story of Brefeldin A begins in 1958 when it was first isolated from the fungus Penicillium decumbens by V.L. Singleton and initially named "Decumbin".[1] However, it was not until 1971 that its chemical structure was elucidated by H.P. Sigg and his colleagues, who had isolated it from Penicillium brefeldianum and renamed it Brefeldin A.[2][3] For several years following its structural characterization, Brefeldin A garnered limited interest, primarily explored for its potential antiviral properties.[4]

The landscape of cell biology in the 1980s was ripe for a tool like Brefeldin A. Researchers were intensely focused on unraveling the complexities of the secretory pathway, the cellular machinery responsible for processing and transporting proteins and lipids.[5] Groundbreaking work using biochemical reconstitution of vesicle transport and genetic screens in yeast had begun to identify the key molecular players in this pathway.[5][6][7][8][9] However, a dynamic understanding of the interplay between organelles, particularly the endoplasmic reticulum (ER) and the Golgi apparatus, was still emerging.

The pivotal moment for Brefeldin A's entry into the cell biology toolkit came in 1985 when Takatsuki and Tamura discovered its potent ability to disrupt protein transport.[4][10] Subsequent studies in the late 1980s and early 1990s revealed its dramatic and specific effect: the disassembly of the Golgi complex and the redistribution of Golgi-resident proteins into the endoplasmic reticulum.[11][12][13] This discovery provided a powerful method to reversibly block the secretory pathway at a specific point, allowing for the detailed study of ER-to-Golgi transport, retrograde trafficking, and the very structure and maintenance of the Golgi apparatus itself.[11][14]

Mechanism of Action

Brefeldin A exerts its effects by targeting a critical step in the regulation of vesicular transport: the activation of ADP-ribosylation factor 1 (ARF1), a small GTPase.[1]

The ARF1 Cycle and COPI Vesicle Formation

ARF1 cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by two key protein families:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins, such as GBF1, BIG1, and BIG2, promote the exchange of GDP for GTP, thereby activating ARF1.[2][15]

-

GTPase-Activating Proteins (GAPs): These proteins enhance the intrinsic GTPase activity of ARF1, leading to GTP hydrolysis and its inactivation back to the GDP-bound state.[16]

When in its active, GTP-bound form, ARF1 anchors to the Golgi membrane and recruits the COPI coat protein complex.[17][18] The COPI coat is essential for the budding of vesicles that mediate retrograde transport within the Golgi and from the Golgi back to the ER.[19]

Brefeldin A's Molecular Target

Brefeldin A's primary molecular target is a subset of ARF GEFs, with Golgi-specific BFA-resistance factor 1 (GBF1) being a prominent example in mammalian cells.[2][15] BFA does not bind to either ARF1-GDP or the GEF alone. Instead, it acts as an uncompetitive inhibitor, binding to the transient complex formed between ARF1-GDP and the Sec7 domain of the GEF.[16] This binding stabilizes the ARF1-GDP-GEF complex in an abortive state, preventing the release of GDP and subsequent binding of GTP.[16][18]

This inhibition of ARF1 activation has two major consequences:

-

Inhibition of Anterograde Transport: Without active ARF1, COPI coats cannot be recruited to the Golgi membrane, which in turn blocks the formation of transport vesicles required for movement of cargo from the ER to and through the Golgi apparatus.[20][21]

-

Golgi Disassembly: The block in vesicle budding, coupled with ongoing retrograde tubulation, leads to a dramatic redistribution of Golgi membranes and resident enzymes into the endoplasmic reticulum, causing the apparent "collapse" of the Golgi apparatus.[14]

Signaling Pathways Affected by Brefeldin A

While the primary and most well-characterized pathway affected by Brefeldin A is the ARF1-mediated control of vesicular trafficking, emerging evidence suggests its effects can extend to other cellular signaling cascades. For instance, BFA has been shown to intersect with the insulin (B600854) receptor (IR) pathway, leading to the activation of downstream components like Akt and affecting the transcriptional activity of FoxO1.[2][22] Additionally, BFA can inhibit the translocation of STING to the ER-Golgi intermediate compartment (ERGIC), thereby blocking STING-induced type I interferon production.[23] These findings highlight that the cellular response to BFA treatment can be multifaceted and should be considered in the interpretation of experimental results.[2]

Quantitative Data

The efficacy of Brefeldin A is cell-type dependent and varies based on the experimental endpoint. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Protein Transport | 0.2 µM | HCT 116 cells | [24] |

| Inhibition of ARF1 Activation | >90% reduction in active ARF1 | BON cells (4-hour incubation) | [15] |

| Concentration for Golgi Fragmentation | 0.7 µM - 17.8 µM | Non-adherent WT-MEFs | [15] |

Table 1: Key Quantitative Parameters of Brefeldin A Action

| Cell Line | Application | BFA Concentration (µg/mL) | Incubation Time (hours) | Reference |

| General Mammalian Cells | Inhibition of Protein Secretion | 1 - 10 | 1 - 6 | [25] |

| Various Cancer Cell Lines | Induction of Apoptosis | 0.1 - 10 | 15 - 48 | [25] |

| Human Follicular Lymphoma | Cell Proliferation Assay | 0 - 0.1 | 20 | [24] |

| HCT 116 (Colon Cancer) | Cytotoxicity (IC50) | ~0.056 | Not specified | [24] |

Table 2: Effective Concentrations of Brefeldin A in Various Cell-Based Assays

Experimental Protocols

The following are detailed protocols for key experiments utilizing Brefeldin A to study intracellular trafficking.

Protocol 1: Immunofluorescence Microscopy of Golgi Disruption

Principle: This protocol allows for the direct visualization of the BFA-induced disassembly of the Golgi apparatus by monitoring the localization of a Golgi-resident protein.

Materials:

-

Cultured cells grown on glass coverslips

-

Complete cell culture medium

-

Brefeldin A stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130, anti-Giantin)

-

Fluorescently-labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips and culture to the desired confluency.

-

Prepare fresh BFA-containing medium by diluting the stock solution to the desired final concentration (a common starting point is 5 µg/mL).

-

Replace the existing medium with the BFA-containing medium and incubate for the desired time (e.g., 30-60 minutes). Include a vehicle-treated control (e.g., DMSO).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and nuclear stain diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. In untreated cells, the Golgi marker will exhibit a compact, perinuclear, ribbon-like structure. In BFA-treated cells, the fluorescence will be dispersed throughout the cytoplasm, indicative of its redistribution to the ER.

-

Protocol 2: In Vivo ARF1 Activation Assay (GTP-Arf1 Pulldown)

Principle: This biochemical assay quantifies the amount of active, GTP-bound ARF1 in cells following Brefeldin A treatment.

Materials:

-

Cultured cells (e.g., BON cells)

-

Brefeldin A

-

Ice-cold PBS

-

Cell lysis buffer (specific for GTPase pulldown assays)

-

GST-GGA3-GAT fusion protein coupled to glutathione-agarose beads

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Anti-ARF1 antibody

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with the desired concentration of Brefeldin A (e.g., 1-10 µg/mL) for the desired time (e.g., 4 hours). Include a vehicle-treated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

GTP-Arf1 Pulldown:

-

Incubate the cell lysates with GST-GGA3-GAT beads to specifically pull down active ARF1-GTP.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-ARF1 antibody to detect the amount of active ARF1.

-

Quantify the band intensities to determine the relative levels of ARF1 activation.

-

Protocol 3: In Vitro COPI Vesicle Budding Assay

Principle: This cell-free assay reconstitutes the formation of COPI-coated vesicles from Golgi membranes and can be used to assess the inhibitory effect of Brefeldin A on this process.

Materials:

-

Isolated Golgi membranes

-

Cytosol (as a source of coat proteins and other factors)

-

ARF1 protein

-

GTPγS (a non-hydrolyzable GTP analog) or GTP

-

Brefeldin A

-

ATP-regenerating system

-

Sucrose (B13894) for density gradient centrifugation

-

Western blotting reagents and antibodies (e.g., anti-β-COP)

Procedure:

-

Assay Setup:

-

Combine isolated Golgi membranes, cytosol, ARF1, and an ATP-regenerating system in a reaction buffer.

-

Add either GTP or GTPγS.

-

For the experimental condition, add Brefeldin A at the desired concentration. Include a control without BFA.

-

-

Vesicle Budding Reaction:

-

Incubate the reaction mixture at 37°C to allow for vesicle budding.

-

-

Vesicle Isolation:

-

Layer the reaction mixture on top of a sucrose density gradient.

-

Centrifuge at high speed to separate the budded vesicles from the Golgi membranes.

-

-

Analysis:

-

Collect fractions from the gradient.

-

Analyze the fractions by Western blotting using an antibody against a COPI coat protein subunit (e.g., β-COP) to identify the fractions containing COPI-coated vesicles.

-

Compare the amount of COPI in the vesicle fractions between the BFA-treated and control samples to determine the extent of inhibition.[17][19]

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to Brefeldin A's mechanism of action and experimental workflows.

Caption: Mechanism of Brefeldin A's inhibitory action on the ARF1 activation cycle.

Caption: Experimental workflow for immunofluorescence analysis of Golgi disruption by BFA.

Caption: Overview of cellular signaling pathways impacted by Brefeldin A.

Conclusion

Brefeldin A remains a cornerstone of cell biology research, offering a powerful and specific means to probe the dynamics of the secretory pathway. Its discovery and subsequent application have been instrumental in shaping our current understanding of organelle structure and function. By providing detailed historical context, mechanistic insights, quantitative data, and robust experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this remarkable fungal metabolite. As our understanding of cellular processes continues to evolve, Brefeldin A will undoubtedly continue to be a vital tool in uncovering the fundamental principles of membrane trafficking and cellular organization.

References

- 1. Brefeldin A | Cell Signaling Technology [cellsignal.com]

- 2. Novel effects of Brefeldin A (BFA) in signaling through the insulin receptor (IR) pathway and regulating FoxO1-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brefeldin A: insights into the control of membrane traffic and organelle structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An evolving paradigm for the secretory pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Secretory Pathway: Randy Schekman [ibiology.org]

- 7. High-resolution secretory timeline from vesicle formation at the Golgi to fusion at the plasma membrane in S. cerevisiae | eLife [elifesciences.org]

- 8. Secretory Protein Biogenesis and Traffic in the Early Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid redistribution of Golgi proteins into the ER in cells treated with brefeldin A: Evidence for membrane cycling from Golgi to ER - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Effects of Brefeldin A on the Golgi complex, endoplasmic reticulum and viral envelope glycoproteins in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pnas.org [pnas.org]

- 17. Reconstitution of COPI vesicle and tubule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. COPI- and COPII-coated vesicles bud directly from the endoplasmic reticulum in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. rsc.org [rsc.org]

- 22. Novel effects of Brefeldin A (BFA) in signaling through the insulin receptor (IR) pathway and regulating FoxO1-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. invivogen.com [invivogen.com]

- 24. selleckchem.com [selleckchem.com]

- 25. benchchem.com [benchchem.com]

Brefeldin A: A Technical Guide to its Inhibition of ER-to-Golgi Protein Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefeldin A (BFA), a macrocyclic lactone isolated from the fungus Penicillium brefeldianum, is a potent and reversible inhibitor of intracellular protein transport. Its profound and specific effects on the early secretory pathway have made it an indispensable tool in cell biology for dissecting the mechanisms of protein trafficking. This technical guide provides an in-depth examination of the molecular mechanism by which Brefeldin A inhibits protein transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus. It details the molecular target of BFA, the downstream consequences of its inhibitory action, quantitative data on its efficacy, and detailed protocols for key experiments used to study its effects. This document is intended to serve as a comprehensive resource for researchers employing BFA in their studies of protein secretion, Golgi dynamics, and for professionals in drug development exploring pathways involving vesicular transport.

The Molecular Mechanism of Brefeldin A

Brefeldin A's primary mode of action is the disruption of the COPI-mediated vesicular transport system that governs traffic from the ER-Golgi Intermediate Compartment (ERGIC) and within the Golgi stack. This disruption is not caused by direct interaction with coat proteins, but rather by targeting a critical regulatory component of the transport machinery.

The Target: A Guanine (B1146940) Nucleotide Exchange Factor (GEF)

The principal molecular target of Brefeldin A is GBF1 (Golgi-specific Brefeldin A resistance factor 1), a large guanine nucleotide exchange factor (GEF) responsible for activating ADP-ribosylation factor 1 (ARF1).[1][2] ARF1 is a small GTPase that, when activated, initiates the recruitment of the COPI coat complex to Golgi membranes, a prerequisite for vesicle budding.[3]

Uncompetitive Inhibition and the Abortive Complex

Brefeldin A functions as a highly specific uncompetitive inhibitor .[4] It does not bind to GBF1 or the inactive, GDP-bound ARF1 (ARF1-GDP) alone. Instead, BFA binds to the transient, intermediate complex formed between GBF1 and ARF1-GDP during the nucleotide exchange process.[1][4] This binding event traps and stabilizes an abortive ternary complex (GBF1-ARF1-GDP-BFA), preventing the dissociation of GDP and subsequent binding of GTP.[5] This stabilization effectively locks ARF1 in its inactive state, tethered to its exchange factor on the membrane.

dot

Caption: BFA traps an intermediate complex of GBF1 and ARF1-GDP, preventing ARF1 activation.

Downstream Consequences of ARF1 Inactivation

The sequestration of ARF1 in an inactive state has profound and rapid consequences for the cell's secretory pathway:

-

Inhibition of COPI Vesicle Formation: Without active, GTP-bound ARF1, the COPI coat complex cannot be recruited to Golgi membranes.[5] This directly prevents the budding of COPI-coated vesicles, which are essential for retrograde (Golgi-to-ER) and intra-Golgi transport.[6]

-

Blockade of Anterograde Transport: The inhibition of the COPI-mediated recycling pathway leads to a rapid halt in anterograde protein transport from the ER.[7]

-

Golgi Apparatus Disassembly: The balance of membrane traffic is severely disrupted. While anterograde transport is blocked, retrograde transport via membrane tubules is enhanced, leading to a rapid redistribution of Golgi-resident proteins and lipids back to the ER.[8] This results in the characteristic "collapse" or disassembly of the Golgi apparatus, with its components being absorbed into the ER network.[1][8] This process is often visible within minutes of BFA application.[9]

dot

Caption: Logical flow from BFA's initial action to the collapse of the Golgi apparatus.

Quantitative Data on Brefeldin A's Effects

The effective concentration of BFA varies depending on the cell type, experimental duration, and the specific process being measured. The following tables summarize key quantitative data from the literature.

Table 1: IC50 and GI50 Values of Brefeldin A in Various Human Cancer Cell Lines IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

| Cell Line | Assay Type | Value (µM) | Incubation Time |

| HCT 116 (Colon) | ATPase Inhibition | 0.2[10] | Not Specified |

| A-375 (Melanoma) | Antiproliferative (CCK-8) | 0.039[1] | 48 hrs |

| A549 (Lung) | Antiproliferative | 0.04[1] | Not Specified |

| A549 (Lung) | Antiproliferative (CCK-8) | 0.056[1] | 48 hrs |

| Bel-7402 (Liver) | Antiproliferative (MTT) | 0.024[1] | 72 hrs |

| HepG2 (Liver) | Antiproliferative (MTT) | 0.03[1] | 72 hrs |

| MCF7 (Breast) | Antiproliferative (MTT) | 0.015[1] | 72 hrs |

| PC-3 (Prostate) | Antiproliferative (MTT) | 0.007[1] | 72 hrs |

Table 2: Dose-Dependent Effects of Brefeldin A on Protein Secretion and Golgi Structure

| Cell Line | BFA Concentration (µg/mL) | Effect on Total Protein Secretion (% of Control) | Golgi Structure | Reference |

| MDCK | 0.5 | ~100% | Unaltered | [8] |

| MDCK | 10 | ~70% | Dispersed | [8] |

| MDCK | 30 | ~25% | Significantly Dispersed | [8] |

Table 3: Kinetics of Brefeldin A-Induced Cellular Changes

| Phenomenon | Cell Type | BFA Concentration | Onset / Completion Time | Reference |

| Redistribution of Golgi enzymes to ER | Not Specified | 6 µg/mL | Starts at 2.5 min; Complete by 10-15 min | [9] |

| Golgi Tubule Network Formation | HeLa | 2-5 µg/mL | 4-5 min | [11] |

| Rapid Emptying of Golgi into ER | HeLa | 2-5 µg/mL | Occurs over 15-30 seconds, following tubulation | [11] |

| Drop in Arf1 Activation (~58%) | WT-MEFs | 17.8 µM | Within 10 min | [12] |

| Golgi Recovery after Washout | Tobacco BY-2 | 10 µg/mL | Recognizable stacks after 60 min | [2] |

| Golgi Recovery after Washout | Chlamydomonas | 10 µg/mL | Normal morphology after ~60 min | [13] |

Key Experimental Protocols

The following protocols provide detailed methodologies for common experiments used to investigate the effects of Brefeldin A.

Protocol 1: Visualizing Golgi Dispersal by Immunofluorescence Microscopy

This method provides direct visual confirmation of BFA's effect on Golgi morphology.

Materials:

-

Cultured cells grown on glass coverslips

-

Complete cell culture medium

-

Brefeldin A stock solution (e.g., 10 mg/mL in DMSO, stored at -20°C)[7]

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody against a Golgi marker (e.g., anti-GM130, anti-TGN46)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Culture cells on coverslips to ~70-80% confluency. Prepare a working solution of BFA in pre-warmed complete medium (a common starting concentration is 5 µg/mL). Aspirate the old medium and add the BFA-containing medium. For a control, add medium with the same concentration of vehicle (DMSO). Incubate for 30-60 minutes at 37°C.[7]

-

Fixation: Aspirate the medium and wash the cells twice with PBS. Add 4% PFA and incubate for 15-20 minutes at room temperature.[7]

-

Permeabilization: Wash cells three times with PBS. Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.[7]

-

Blocking: Wash cells three times with PBS. Add blocking buffer and incubate for 30 minutes to reduce non-specific antibody binding.[7]

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Aspirate the blocking buffer and add the primary antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorescently labeled secondary antibody and a nuclear stain in blocking buffer. Add this solution to the coverslips and incubate for 1 hour at room temperature, protected from light.[7]

-

Mounting: Wash cells three times with PBS. Briefly rinse with distilled water and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. In control cells, the Golgi marker will appear as a compact, perinuclear structure. In BFA-treated cells, the fluorescent signal will be dispersed throughout the ER network.[7]

dot

Caption: A typical workflow for visualizing BFA-induced Golgi dispersal via immunofluorescence.

Protocol 2: In Vitro COPI Vesicle Budding Assay

This biochemical assay reconstitutes the formation of COPI vesicles from isolated membranes and cytosolic components, allowing for the direct assessment of BFA's inhibitory effect. (Adapted from COPII budding assay protocols).

Materials:

-

Yeast or mammalian microsomal membranes (donor membranes)

-

Cytosolic protein fraction (source of coatomer and ARFs)

-

Buffer 88 (B88): 20 mM HEPES, 150 mM KCl, 5 mM Mg(OAc)₂, 250 mM Sorbitol[7]

-

ATP regenerating system (1 mM ATP, 50 µg/mL creatine (B1669601) kinase, 8 mM creatine phosphate)

-

GTP (e.g., 0.2 mM)

-

Brefeldin A or vehicle (DMSO)

-

High-speed and ultra-high-speed centrifuges

Procedure:

-

Membrane Preparation: Thaw frozen microsomal membranes and wash them once with B88 containing 0.5 M NaCl, followed by two washes with B88 containing protease inhibitors. Resuspend to a final protein concentration of ~250 µg/mL.[7]

-

Reaction Setup: Prepare reaction mixtures (e.g., 200 µL total volume) on ice. Include washed membranes, cytosolic proteins, the ATP regenerating system, and GTP. For the test condition, add BFA (e.g., 10-100 µM). For the control, add an equivalent volume of DMSO.

-

Budding Reaction: Incubate the reaction mixtures for 30 minutes at 25°C (for yeast components) or 37°C (for mammalian components) to allow vesicle budding.[7]

-

Vesicle Isolation:

-

Take an aliquot of the total reaction for later analysis.

-

Centrifuge the remaining reaction at medium speed (e.g., 10,000 x g) for 5 minutes to pellet the heavy donor membranes.[7]

-

Carefully collect the supernatant, which contains the budded vesicles.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour to pellet the vesicles.[7]

-

-

Analysis: Resuspend the vesicle pellet in sample buffer. Analyze the total reaction and the vesicle fraction by SDS-PAGE and Western blotting using antibodies against known cargo proteins or COPI components (e.g., β-COP). A significant reduction in the amount of cargo or coat protein in the vesicle pellet from the BFA-treated reaction compared to the control indicates inhibition of budding.

Protocol 3: FRAP Analysis of GBF1 Membrane Association

Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the dynamics of fluorescently-tagged GBF1 (e.g., YFP-GBF1) on Golgi membranes, demonstrating its stabilization by BFA.

Materials:

-

Cells expressing a fluorescently-tagged GBF1 construct (e.g., YFP-GBF1)

-

Confocal laser scanning microscope equipped for FRAP

-

Brefeldin A

Procedure:

-

Cell Culture and Imaging: Plate cells expressing YFP-GBF1 in a suitable imaging dish (e.g., glass-bottom dish). Mount the dish on the confocal microscope stage within an environmental chamber maintained at 37°C.

-

Pre-Bleach Imaging: Identify a cell with a clear Golgi localization of YFP-GBF1. Acquire a series of 3-5 pre-bleach images of the entire cell at low laser power to establish a baseline fluorescence intensity.

-

Photobleaching: Define a region of interest (ROI) that encompasses the Golgi apparatus. Use a high-intensity laser pulse to photobleach the fluorescence within this ROI.

-

Post-Bleach Imaging: Immediately after bleaching, begin acquiring a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency of image acquisition should be high initially and can be decreased over time (e.g., every 10-15 seconds).[14]

-

BFA Treatment: To test the effect of BFA, add the drug (e.g., 1-5 µg/mL) to the imaging medium and allow it to incubate for ~20 minutes. Repeat the FRAP experiment on a different cell.[14]

-

Data Analysis:

-

Measure the fluorescence intensity within the bleached ROI, a non-bleached control region, and the entire cell for each time point.

-

Correct for photobleaching during acquisition and normalize the data.[14]

-

Plot the normalized fluorescence recovery in the ROI over time.

-

Expected Result: In untreated cells, YFP-GBF1 will show rapid recovery, indicating it cycles quickly on and off the Golgi.[14] In BFA-treated cells, the rate of fluorescence recovery will be significantly slower, demonstrating that the GBF1-ARF1-GDP-BFA complex is more stably associated with the membrane.[14]

-

Conclusion and Implications

Brefeldin A is a powerful inhibitor of the early secretory pathway that acts by a unique uncompetitive mechanism, trapping its target GEF, GBF1, in an abortive complex with ARF1-GDP. This singular action leads to a cascade of events culminating in the cessation of ER-to-Golgi transport and the dramatic collapse of the Golgi apparatus. For researchers, BFA remains an invaluable tool for synchronizing protein traffic, studying Golgi biogenesis and dynamics, and investigating the consequences of ER stress.[15] For drug development professionals, the pathway inhibited by BFA represents a potential target for therapeutic intervention in diseases characterized by aberrant protein secretion, such as certain cancers and viral infections. A thorough understanding of BFA's mechanism provides a critical foundation for these research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Golgi regeneration after brefeldin A treatment in BY-2 cells entails stack enlargement and cisternal growth followed by division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Brefeldin A inhibits protein synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissection of membrane dynamics of the ARF-guanine nucleotide exchange factor GBF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro COPII vesicle budding assay [bio-protocol.org]

- 8. Inhibition by brefeldin A of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Development and Enhancement of FRAP as a Key Tool for Investigating Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Brefeldin A action and recovery in Chlamydomonas are rapid and involve fusion and fission of Golgi cisternae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unfolded protein response and cell death after depletion of brefeldin A-inhibited guanine nucleotide-exchange protein GBF1 - PMC [pmc.ncbi.nlm.nih.gov]

Brefeldin A: A Comprehensive Technical Guide to its Fungal Origin, Production, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a well-characterized fungal metabolite that has become an indispensable tool in cell biology and a subject of interest in drug development. This macrolide antibiotic is renowned for its ability to reversibly inhibit intracellular protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus. This unique mode of action has established BFA as a critical agent for dissecting the complexities of the secretory pathway. This technical guide provides an in-depth exploration of the fungal sources of Brefeldin A, detailed methodologies for its production and purification, and comprehensive protocols for its characterization.

Fungal Sources of Brefeldin A

Brefeldin A was first isolated from the fungus Penicillium decumbens in 1958 and was initially named Decumbin.[1] However, it is most famously associated with Penicillium brefeldianum, from which its current name is derived.[1] The teleomorph of this species is known as Eupenicillium brefeldianum.[1]

Beyond these primary sources, Brefeldin A is produced by a diverse range of other fungal genera, highlighting its widespread distribution within the fungal kingdom. These include:

-

Aspergillus clavatus[2]

-

Paecilomyces sp.[2]

-

Alternaria sp.[2]

-

Ascochyta sp.[2]

-

Cercospora sp.[2]

-

Curvularia sp.[2]

-

Phyllosticta sp.[2]

Quantitative Production of Brefeldin A

The production yield of Brefeldin A can vary significantly depending on the fungal strain, culture conditions, and fermentation method. The following table summarizes reported yields from various fungal sources.

| Fungal Species | Strain | Fermentation Scale | Brefeldin A Yield | Reference |

| Eupenicillium brefeldianum | ATCC 58665 | 6800 L | >147 mg/L (1 kg total) | [3] |

| Paecilomyces sp. | W-001 | Lab Scale | ~50 mg/L | [4] |

| Paecilomyces sp. | H-036 | Lab Scale | ~150 mg/L | [4] |

| Aspergillus clavatus | H-037 | Lab Scale | ~100 mg/L | [4] |

Experimental Protocols

I. Fungal Fermentation for Brefeldin A Production

This protocol is based on the large-scale production of Brefeldin A from Eupenicillium brefeldianum ATCC 58665.[3]

A. Media Preparation:

-

Seed Medium:

-

Dextrose: 20 g/L

-

Soluble Starch: 10 g/L

-

Yeast Extract: 5 g/L

-

NZ Amine A: 5 g/L

-

Calcium Carbonate: 1 g/L

-

Adjust pH to 6.5 before sterilization.

-

-

Production Medium:

-

Dextrose: 50 g/L

-

Peptone: 10 g/L

-

Yeast Extract: 5 g/L

-

Potassium Dihydrogen Phosphate: 1 g/L

-

Magnesium Sulfate Heptahydrate: 0.5 g/L

-

Trace Elements Solution: 1 mL/L

-

Adjust pH to 5.5 before sterilization.

-

B. Fermentation:

-

Inoculate a seed flask containing the seed medium with a spore suspension or mycelial culture of E. brefeldianum.

-

Incubate the seed culture at 25-28°C for 48-72 hours with agitation (e.g., 200 rpm).

-

Transfer the seed culture to a production fermenter (e.g., 6800 L) containing the production medium. The inoculum volume should be approximately 5-10% of the production medium volume.

-

Maintain the fermentation at 25-28°C with controlled aeration and agitation for 7-10 days.

-

Monitor the production of Brefeldin A periodically by taking samples and analyzing them via HPLC.

II. Extraction and Purification of Brefeldin A

This protocol describes the extraction and purification of Brefeldin A from the fermentation broth.[4]

A. Extraction:

-

Homogenize the entire fermentation broth (mycelia and supernatant).

-

Extract the homogenized broth three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude semi-solid extract.

B. Purification using Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., petroleum ether).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, from petroleum ether to ethyl acetate, followed by methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Brefeldin A.

-

Combine the fractions containing pure Brefeldin A and evaporate the solvent to yield the purified compound.

III. Analytical Characterization of Brefeldin A

A. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection: UV detection at approximately 215 nm.

-

Quantification: Use a standard curve prepared with a known concentration of purified Brefeldin A.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Sample Preparation: Dissolve a high-purity sample of Brefeldin A (typically >95%) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

1D NMR:

-

Acquire a ¹H NMR spectrum to identify the proton environments.

-

Acquire a ¹³C NMR spectrum to identify the carbon environments.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations through-bond (typically over 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations, which is crucial for piecing together the molecular skeleton.

-

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using the DOT language to visualize key processes related to Brefeldin A.

References

- 1. Brefeldin A - Wikipedia [en.wikipedia.org]

- 2. Brefeldin A, a cytotoxin produced by Paecilomyces sp. and Aspergillus clavatus isolated from Taxus mairei and Torreya grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of brefeldin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Brefeldin A: A Technical Guide to its Application in Studying Protein Secretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology for dissecting the intricate pathways of protein trafficking.[1] By reversibly disrupting the Golgi apparatus, BFA provides a powerful method for studying the flow of newly synthesized proteins through the secretory pathway, elucidating the mechanisms of organelle function, and identifying potential targets for therapeutic intervention. This technical guide provides an in-depth overview of Brefeldin A's mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data to aid in experimental design and interpretation.

Core Mechanism of Action: Disrupting the Secretory Pathway at its Core

Brefeldin A's primary mode of action is the inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] This is achieved by targeting a crucial component of the vesicular transport machinery: the guanine (B1146940) nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases, particularly ARF1.

Normally, ARF1 cycles between an inactive GDP-bound state and an active GTP-bound state. The activation, facilitated by ARF-GEFs, is essential for the recruitment of the COPI coat protein complex to Golgi membranes. This COPI coat is critical for the formation of vesicles that mediate retrograde transport from the Golgi back to the ER and intra-Golgi transport.

Brefeldin A acts as an uncompetitive inhibitor, binding to the ARF1-GDP-GEF complex and stabilizing it. This prevents the exchange of GDP for GTP, effectively locking ARF1 in its inactive state. The lack of active ARF1-GTP leads to the failure of COPI coat recruitment to the Golgi membranes. The consequences of this are profound:

-

Blockade of Anterograde Transport: The forward movement of proteins from the ER to the Golgi is halted.

-

Golgi Disassembly: Without the machinery for vesicle formation, a retrograde transport pathway is favored, leading to the rapid redistribution of Golgi enzymes and membranes back into the ER.[2][3] This results in the apparent "collapse" of the Golgi apparatus into the ER.[2]

-

Accumulation of Secretory Proteins: Proteins destined for secretion are trapped in the ER, allowing for their accumulation and subsequent analysis.[1]

This effect is typically rapid, occurring within minutes of BFA application, and is reversible upon removal of the compound.[2]

Data Presentation: Quantitative Parameters of Brefeldin A Action

The effective concentration and incubation time for Brefeldin A can vary significantly depending on the cell type, the specific protein being studied, and the experimental endpoint. The following tables summarize key quantitative data from various studies.

| Cell Line | Assay Type | IC50 / Effective Concentration | Incubation Time | Reference(s) |

| HCT 116 | ATPase Inhibition | 0.2 µM | Not Specified | [4] |

| K562 | Cytotoxicity | 0.84 µM | 72 hours | [5] |

| HeLa | Cytotoxicity | 1.84 µM | Not Specified | [6] |

| HepG2 | Cytotoxicity | 0.29 µM | Not Specified | [3] |

| BEL-7402 | Cytotoxicity | 0.84 µM | Not Specified | [3] |

| A-375 | Antiproliferative Activity | 0.039 µM | 48 hours | [7] |

| A549 | Antiproliferative Activity | 0.056 µM | 48 hours | [7] |

| Bel-7402 | Antiproliferative Activity | 0.024 µM | 72 hours | [7] |

| Rat Pancreas | Inhibition of Protein Transport | Half-maximal at 0.125 µg/mL | Not Specified | [8] |

| Various | Inhibition of Protein Transport | 1-10 µg/mL | 2-6 hours | [9] |

| Monocytes | Cytokine (IL-1β, IL-6, TNF-α) Secretion Inhibition | Not Specified (used at optimal concentration) | 8 hours | [10] |

Table 1: IC50 and Effective Concentrations of Brefeldin A in Various Cell Lines and Assays. This table provides a starting point for determining the optimal concentration of Brefeldin A for a given experiment. It is crucial to perform a dose-response curve for each new cell line and experimental setup.

| Parameter | Observation | Time Frame | Reference(s) |

| Golgi Disassembly | |||

| Onset of Tubule Formation | Dramatic increase in the rate of Golgi tubule formation. | 4-5 minutes | [2][11] |

| Complete Redistribution | Complete redistribution of Golgi proteins into the ER. | 5-10 minutes | [2] |

| Golgi Reassembly (after washout) | |||

| Initial Reassembly | Recognizable mini-Golgi stacks begin to form. | 60 minutes | [12] |

| Full Reassembly | Golgi stacks return to their normal size and morphology. | 90-120 minutes | [12] |

| Protein Transport Block | |||

| Inhibition of Secretion | Significant block in the secretion of newly synthesized proteins. | 2-6 hours | [9] |

| Cytoskeletal Effects (Prolonged Treatment) | |||

| Disruption of Microtubules | Absence of peripheral microtubules and concentration of tubulin around the MTOC. | 15-40 hours | [13] |

| Disruption of Actin | Absence of actin stress fibers and concentration of actin in the perinuclear area. | 15-40 hours | [13] |

Table 2: Time-Course of Brefeldin A-Induced Cellular Events. This table outlines the temporal sequence of key morphological and functional changes induced by Brefeldin A treatment and its subsequent removal.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Brefeldin A action on the protein secretion pathway.

Caption: General experimental workflow for studying protein secretion using Brefeldin A.

Caption: Logical relationship of Brefeldin A's effects on cellular organelles.

Experimental Protocols

Protocol 1: Immunofluorescence Microscopy to Visualize Golgi Dispersal

This protocol details the use of immunofluorescence microscopy to observe the BFA-induced redistribution of a Golgi-resident protein, confirming the disruption of the Golgi apparatus.

Materials:

-

Cells cultured on glass coverslips

-

Complete cell culture medium

-

Brefeldin A stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., GM130, Giantin)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Plate cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

BFA Treatment:

-

Prepare a working solution of Brefeldin A in pre-warmed complete culture medium at the desired final concentration (e.g., 1-10 µg/mL).

-

Include a vehicle control (e.g., DMSO) at the same final concentration as the BFA-treated sample.

-

Aspirate the existing medium from the cells and replace it with the BFA-containing medium or the vehicle control medium.

-

Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.

-

-

Fixation:

-

Aspirate the medium and wash the cells twice with PBS.

-

Add the fixation solution and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Add the permeabilization buffer and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking and Staining:

-

Add blocking solution and incubate for 1 hour at room temperature.

-

Dilute the primary antibody against the Golgi marker in blocking solution.

-

Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody and DAPI in blocking solution.

-

Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Briefly rinse the coverslips in distilled water.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope. In control cells, the Golgi marker should show a compact, perinuclear localization. In BFA-treated cells, the staining should appear diffuse throughout the ER.

-

Protocol 2: Pulse-Chase Analysis to Monitor Protein Trafficking

This protocol allows for the tracking of a cohort of newly synthesized proteins through the secretory pathway and observing the BFA-induced block.[14]

Materials:

-

Complete cell culture medium

-

Methionine/Cysteine-free medium

-

[³⁵S]-Methionine/Cysteine labeling mix

-

Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)

-

Brefeldin A stock solution

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody specific to the protein of interest

-

Protein A/G-agarose beads

-

SDS-PAGE sample buffer

Procedure:

-

Cell Preparation: Grow cells to near confluency in a 35 mm dish.

-

Starvation:

-

Aspirate the complete medium and wash the cells once with pre-warmed PBS.

-

Add methionine/cysteine-free medium and incubate for 15-30 minutes at 37°C to deplete intracellular pools of these amino acids.

-

-

Pulse Labeling:

-

Aspirate the starvation medium.

-

Add methionine/cysteine-free medium containing [³⁵S]-methionine/cysteine and incubate for a short period (e.g., 5-15 minutes) at 37°C to label newly synthesized proteins.

-

-

Chase and BFA Treatment:

-

Aspirate the radioactive pulse medium.

-

Wash the cells once with pre-warmed chase medium.

-

Add the chase medium. For the experimental group, add Brefeldin A to the chase medium at the desired final concentration. For the control group, add the vehicle.

-

Collect cell lysates at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Cell Lysis:

-

At each time point, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Add the specific primary antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography.

-

Analyze the processing and mobility shifts of the protein of interest over time. In the presence of BFA, proteins should remain in their ER-resident form (e.g., retaining Endo H sensitivity) and not acquire Golgi-specific modifications.

-

Conclusion

Brefeldin A remains a cornerstone tool for cell biologists studying the secretory pathway. Its potent, specific, and reversible inhibition of ER-to-Golgi transport provides a unique window into the dynamic processes of protein trafficking and organelle maintenance. By understanding its mechanism of action and employing well-defined experimental protocols, researchers can continue to leverage Brefeldin A to unravel the complexities of protein secretion in both normal physiological and disease states, aiding in the identification of novel therapeutic targets for a range of disorders.

References

- 1. invivogen.com [invivogen.com]

- 2. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Brefeldin A induced dose-dependent changes to Golgi structure and function in the rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of monensin and brefeldin A for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Golgi Regeneration after Brefeldin A Treatment in BY-2 Cells Entails Stack Enlargement and Cisternal Growth followed by Division - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brefeldin A (BFA) disrupts the organization of the microtubule and the actin cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Brefeldin A and the Golgi Apparatus: A Technical Guide to its Effects and Experimental Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA), a macrocyclic lactone produced by the fungus Penicillium brefeldianum, is a widely utilized tool in cell biology for its potent and reversible inhibitory effects on intracellular protein trafficking.[1][2] Its primary target is the Golgi apparatus, a central organelle in the secretory pathway responsible for the processing, sorting, and packaging of proteins and lipids. BFA's ability to disrupt the structure and function of the Golgi has made it an invaluable compound for dissecting the mechanisms of protein secretion, understanding Golgi dynamics, and investigating related signaling pathways.[3] This in-depth technical guide provides a comprehensive overview of BFA's effects on the Golgi apparatus, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of Arf1 Activation

Brefeldin A's effects on the Golgi are a direct consequence of its interaction with the guanine (B1146940) nucleotide exchange factor (GEF) GBF1 (Golgi-specific Brefeldin A resistance factor 1).[4][5] GBF1 is responsible for activating the small GTPase ADP-ribosylation factor 1 (Arf1) by catalyzing the exchange of GDP for GTP.[6][7] Activated, GTP-bound Arf1 is crucial for the recruitment of the COPI coat protein complex to Golgi membranes, a critical step in the formation of transport vesicles that mediate anterograde (forward) transport from the endoplasmic reticulum (ER) to and through the Golgi complex.[2][4]

BFA acts as an uncompetitive inhibitor, binding to the Arf1-GDP-GBF1 complex and preventing the exchange of GDP for GTP.[5][6] This traps Arf1 in its inactive, GDP-bound state. The lack of active Arf1-GTP prevents the recruitment of COPI coats to the Golgi membranes, thereby inhibiting the budding of transport vesicles.[3][8] This blockade of anterograde transport, coupled with ongoing retrograde (backward) transport, leads to the dramatic and characteristic collapse of the Golgi cisternae into the endoplasmic reticulum.[2][9]

Quantitative Effects of Brefeldin A on Golgi Function

The following tables summarize quantitative data on the effects of Brefeldin A, derived from various studies. These values can serve as a starting point for experimental design, though optimal concentrations and incubation times are cell-type dependent and should be empirically determined.

Table 1: Effective Concentrations of Brefeldin A for Golgi Disruption

| Cell Type | Effective Concentration | Reference |

| Various | Cell-type dependent | [3] |

| Sycamore Maple (Acer pseudoplatanus) Suspension-Cultured Cells | 2.5 - 7.5 µg/mL | [10] |

| Vesicular Stomatitis Virus G protein expressing cells | 6 µg/mL | [9] |

Table 2: Timeline of Brefeldin A-Induced Golgi Disruption and Recovery

| Event | Time | Reference |

| Redistribution of cis and medial Golgi enzymes to the ER | Begins at 2.5 min, complete by 10-15 min | [9] |

| Complete recovery of Golgi enzymes from the ER after BFA removal | 10 min | [9] |

| Accentuated Golgi tubule formation | Within 4-5 min | [11] |

| Persistence of Golgi tubule network | 5-10 min | [11][12] |

| Rapid emptying of Golgi contents into the ER | Within 15-30 seconds after tubule network formation | [11][12] |

| Reappearance of Golgi stacks after BFA removal | Begins within 1 min, complete by 30 min | [13] |

| Recognition of mini-Golgi stacks after BFA washout in BY-2 cells | 60 min | [14][15] |

| Observation of dividing Golgi stacks after BFA washout in BY-2 cells | 120 min | [14][15] |

Table 3: Inhibitory Effects of Brefeldin A on Secretion

| Secreted Product | Inhibition Level | Cell Type | Reference |

| Secretory proteins | ~80% | Sycamore Maple (Acer pseudoplatanus) | [10] |

| Hemicelluloses | ~50% | Sycamore Maple (Acer pseudoplatanus) | [10] |

Experimental Protocols

Protocol 1: Preparation of Brefeldin A Stock Solution

Brefeldin A is soluble in solvents such as DMSO and ethanol.[3]

-

To prepare a 10 mg/mL stock solution, dissolve 5 mg of Brefeldin A powder in 0.5 mL of the chosen solvent.[3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months to maintain its potency.[3]

Protocol 2: Immunofluorescence Analysis of Golgi Disruption

This protocol provides a general framework for visualizing the effects of BFA on the Golgi apparatus using immunofluorescence microscopy.

-

Cell Culture: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

BFA Treatment:

-

Prepare the desired concentration of BFA in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the BFA-containing medium.[3]

-

Incubate the cells for the desired duration (e.g., 30-60 minutes). Optimal incubation time may need to be determined empirically.[3]

-

-

Fixation:

-

Permeabilization:

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a suitable blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 30 minutes at room temperature.[3]

-

-

Primary Antibody Incubation:

-

Dilute a primary antibody against a Golgi marker protein (e.g., GM130, Giantin) in the blocking buffer.

-

Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[3]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.[3]

-

Dilute a fluorescently labeled secondary antibody that recognizes the primary antibody's host species in the blocking buffer. A nuclear counterstain (e.g., DAPI) can also be included.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[3]

-

-

Mounting and Visualization:

-

Wash the cells three times with PBS.[3]

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.[3]

-